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Introduction
Thrombin Receptor Activating Peptide 5 (TRAP-5), with the amino acid sequence Ser-Phe-Leu-

Leu-Arg-NH2 (SFLLR-NH2), is a synthetic pentapeptide amide that functions as a potent and

selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2] PARs are a unique family

of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their

extracellular N-terminus, unmasking a tethered ligand that binds to the receptor itself to initiate

signaling.[3] SFLLR-NH2 mimics this tethered ligand of human PAR1, allowing for the direct

and specific activation of the receptor independent of proteolytic cleavage.[4][5] This property

makes SFLLR-NH2 an invaluable tool for studying PAR1 signaling in various physiological and

pathological processes, including platelet aggregation, thrombosis, inflammation, and cancer.

This technical guide provides a comprehensive overview of the structure, function, and

experimental application of TRAP-5 amide. It includes detailed summaries of its biochemical

properties, signaling pathways, and established experimental protocols, presented in a format

tailored for researchers and drug development professionals.

Core Properties and Structure
TRAP-5 amide is the C-terminally amidated form of the pentapeptide SFLLR. The amidation of

the C-terminus is a critical modification that enhances its stability and agonist activity. The
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SFLLR sequence represents the minimal peptide length that retains the full agonist activity for

PAR1.

Property Value Reference

Full Sequence H-Ser-Phe-Leu-Leu-Arg-NH2

One-Letter Code SFLLR-NH2

Molecular Formula C30H51N9O6

Molecular Weight 633.78 g/mol (free base)

CAS Number 141923-41-3

Synonyms

Thrombin Receptor Activator

for Peptide 5, PAR-1 (1-5)

amide, Coagulation Factor II

Receptor (1-5) amide

PAR1 Signaling Pathway Activated by SFLLR-NH2
Activation of PAR1 by SFLLR-NH2 initiates a cascade of intracellular signaling events primarily

through the coupling to heterotrimeric G proteins. PAR1 is known to couple to multiple G

protein subtypes, including Gq/11, G12/13, and Gi/o, leading to the activation of distinct

downstream effector pathways.

Gq/11 Pathway: Coupling to Gq/11 activates Phospholipase Cβ (PLCβ), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the

endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This pathway is central

to platelet activation and secretion.

G12/13 Pathway: Activation of G12/13 leads to the activation of Rho guanine nucleotide

exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated

RhoA promotes the formation of stress fibers and focal adhesions, contributing to changes in

cell shape and motility.
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Gi/o Pathway: Coupling to Gi/o inhibits adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels. This pathway can modulate the activity of other

signaling pathways.

The following diagram illustrates the major signaling cascades initiated by the binding of

SFLLR-NH2 to PAR1.
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Caption: PAR1 Signaling Cascade

Quantitative Data
Quantitative data on the activity of SFLLR-NH2 is crucial for designing and interpreting

experiments. The following tables summarize available data on its potency in various functional

assays. Note: Specific EC50 and Kd values for SFLLR-NH2 are not consistently reported
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across the literature, and values can vary depending on the cell type and assay conditions. The

data presented here is based on available information for SFLLR-NH2 and closely related

PAR1 agonists where specified.

Table 1: Potency (EC50) of PAR1 Agonists in Functional Assays

Agonist Assay
Cell Type /
System

EC50 Reference

TFLLR-NH2

(related PAR1

agonist)

Calcium

Mobilization

Human

Mesangial Cells

3.0 ± 0.8 nM

(male-derived)

SFLLRN-NH2

(TRAP-6)
Contraction

Human Renal

Artery
~10 µM

SFLLRN-NH2

(TRAP-6)

Platelet

Aggregation
Human Platelets

2-3 µM (for 60-

70%

aggregation)

SFLLR-NH2
Platelet

Aggregation

Washed Human

Platelets

Not explicitly

found

SFLLR-NH2
Calcium

Mobilization

Various Cell

Lines

Not explicitly

found

Table 2: Binding Affinity (Kd) of Ligands to PARs

Ligand Receptor
Cell Type /
System

Kd Reference

[3H]2-furoyl-

LIGRL-NH2

(PAR2 agonist)

PAR2
NCTC2544-

PAR2 cells
122 ± 26.1 nM

SFLLR-NH2 PAR1 Various
Not explicitly

found
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Experimental Protocols
Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in washed human platelets

using light transmission aggregometry upon stimulation with SFLLR-NH2.

Materials:

Freshly drawn human whole blood anticoagulated with acid-citrate-dextrose (ACD).

Modified Tyrode's buffer (pH 7.35) containing 0.1% glucose, 0.35% human serum albumin, 2

mM CaCl2, and 1 mM MgCl2.

Prostacyclin (PGI2) or Prostaglandin E1 (PGE1).

Apyrase.

SFLLR-NH2 stock solution (e.g., 1 mM in sterile water or buffer).

Platelet aggregometer.

Procedure:

Preparation of Washed Platelets: a. Centrifuge whole blood at 150 x g for 15-20 minutes at

room temperature to obtain platelet-rich plasma (PRP). b. To the PRP, add PGI2 (0.5 µM

final concentration) or PGE1 to prevent platelet activation during subsequent steps. c.

Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets. d. Gently resuspend the

platelet pellet in Modified Tyrode's buffer containing apyrase (to degrade any released ADP)

and allow the platelets to rest for 30 minutes at 37°C. e. Adjust the platelet concentration to

2-3 x 10^8 platelets/mL with Modified Tyrode's buffer.

Aggregation Measurement: a. Pre-warm the washed platelet suspension to 37°C in the

aggregometer cuvettes with a stir bar. b. Establish a baseline light transmission. c. Add

varying concentrations of SFLLR-NH2 (e.g., in a dose-response range from 0.1 µM to 100

µM) to initiate aggregation. A concentration of 2-3 µM of the related peptide SFLLRN is

known to elicit 60-70% of maximal aggregation. d. Record the change in light transmission

over time (typically 5-10 minutes) to measure the extent of platelet aggregation.
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Experimental Workflow for Platelet Aggregation Assay

Platelet Aggregation Assay Workflow
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Caption: Platelet Aggregation Workflow

Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in a cell line (e.g.,

HEK293 cells) expressing PAR1 using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

HEK293 cells (or other suitable cell line) stably or transiently expressing human PAR1.

Cell culture medium (e.g., DMEM) with supplements.

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

Fluo-4 AM stock solution (e.g., 1 mM in DMSO).

Pluronic F-127.

Probenecid (optional, to prevent dye leakage).

SFLLR-NH2 stock solution.

Fluorescence microplate reader or fluorescence microscope.

Procedure:

Cell Preparation: a. Seed HEK293-PAR1 cells into a 96-well black, clear-bottom plate and

culture overnight to form a confluent monolayer.

Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (final concentration 1-5 µM)

and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid can also be included if necessary. b.

Remove the culture medium from the cells and wash once with HBSS. c. Add the Fluo-4 AM

loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark. d. After

incubation, wash the cells twice with HBSS to remove extracellular dye.

Calcium Measurement: a. Place the plate in the fluorescence microplate reader and allow it

to equilibrate to 37°C. b. Record a baseline fluorescence reading (Excitation ~490 nm,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Emission ~525 nm). c. Add varying concentrations of SFLLR-NH2 to the wells. d.

Immediately begin kinetic reading of fluorescence intensity over time to measure the

increase in intracellular calcium.

Experimental Workflow for Calcium Mobilization Assay
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Calcium Mobilization Assay Workflow
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Caption: Calcium Mobilization Workflow
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Conclusion
TRAP-5 amide (SFLLR-NH2) is a specific and potent synthetic agonist of PAR1, making it an

indispensable tool for dissecting the complex signaling pathways and physiological roles of this

receptor. This guide has provided a detailed overview of its structure, the signaling cascades it

initiates, and standardized protocols for its use in key functional assays. The provided

information, including the structured data tables and workflow diagrams, is intended to facilitate

the effective design and execution of research and drug development projects targeting the

PAR1 receptor. Further investigation is warranted to definitively establish the EC50 and Kd

values of SFLLR-NH2 in various experimental systems to enhance its utility as a

pharmacological probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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